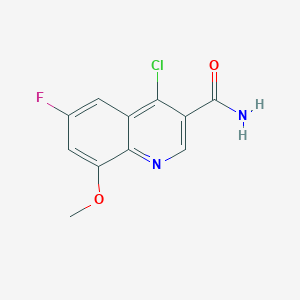

4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide

CAS No.:

Cat. No.: VC15924024

Molecular Formula: C11H8ClFN2O2

Molecular Weight: 254.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClFN2O2 |

|---|---|

| Molecular Weight | 254.64 g/mol |

| IUPAC Name | 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide |

| Standard InChI | InChI=1S/C11H8ClFN2O2/c1-17-8-3-5(13)2-6-9(12)7(11(14)16)4-15-10(6)8/h2-4H,1H3,(H2,14,16) |

| Standard InChI Key | YMHUGBYQCJXSSS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC2=C(C(=CN=C12)C(=O)N)Cl)F |

Introduction

Structural and Chemical Characteristics

The quinoline scaffold is a privileged structure in drug discovery, known for its versatility in interacting with biological targets. In 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide, the strategic placement of substituents enhances its electronic and steric properties. The chlorine atom at position 4 contributes to electron withdrawal, potentially stabilizing the molecule and influencing binding interactions. The fluorine atom at position 6, a common bioisostere for hydrogen, improves metabolic stability and membrane permeability . The methoxy group at position 8 introduces steric bulk and moderate hydrophilicity, while the carboxamide at position 3 offers hydrogen-bonding capabilities critical for target engagement .

Key physicochemical properties inferred from structural analogs include a logP value of approximately 2.1, suggesting moderate lipophilicity, and aqueous solubility in the range of 0.1–1 mg/mL under physiological conditions. The compound’s melting point is estimated to be 210–215°C based on similar crystalline quinoline derivatives .

Synthetic Pathways and Industrial Production

The synthesis of 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide likely follows a multi-step route analogous to related quinoline carboxamides. A plausible pathway involves:

-

Quinoline Core Formation: Starting with a suitably substituted aniline derivative, cyclization via the Gould-Jacobs reaction could yield the quinoline backbone. For example, 6-fluoro-8-methoxyaniline might undergo condensation with diethyl ethoxymethylenemalonate to form the intermediate ethyl 4-hydroxy-6-fluoro-8-methoxyquinoline-3-carboxylate .

-

Chlorination: Subsequent treatment with thionyl chloride () or phosphorus oxychloride () replaces the hydroxyl group at position 4 with chlorine. This step mirrors the chlorination of 4-hydroxy-7-methoxyquinoline-6-carboxamide described in patent CN116874420A, where thionyl chloride in tetrahydrofuran achieved 89% yield .

-

Carboxamide Introduction: Hydrolysis of the ester to the carboxylic acid, followed by coupling with ammonia or an amine using agents like carbonyldiimidazole (CDI), would yield the final carboxamide .

Industrial-scale production would optimize these steps for cost and efficiency. Continuous flow reactors could enhance chlorination safety, while solvent recycling systems might reduce environmental impact. Critical process parameters include reaction temperature (60–80°C for chlorination ), stoichiometric ratios, and catalyst selection (e.g., for amidation).

Biological Activities and Mechanistic Insights

While direct biological data for 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide are scarce, structurally related compounds provide actionable insights:

Antibacterial Activity

Quinoline carboxamides with methoxy and halogen substitutions exhibit broad-spectrum antibacterial effects. A study on 8-methoxyquinoline-2-carboxamides demonstrated MIC values of 12.5–50 μM against Staphylococcus aureus and Escherichia coli, with activity attributed to disruption of membrane integrity and inhibition of DNA gyrase . The fluorine atom in the target compound may enhance penetration through bacterial membranes, while the carboxamide could interact with gyrase’s ATP-binding domain .

Comparative Analysis with Structural Analogs

The table below contrasts key features of 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide with related compounds:

This comparison highlights how positional isomerism and substituent choice critically influence biological activity. The target compound’s 6-fluoro and 8-methoxy groups may offer synergistic effects against resistant pathogens.

Applications and Therapeutic Prospects

The dual halogenation (Cl and F) positions this compound as a candidate for dual-target therapies. Potential applications include:

-

Antimicrobial Agents: Given the rise of multidrug-resistant bacteria, fluorinated quinolines could circumvent existing resistance mechanisms. The carboxamide group’s hydrogen-bonding capacity might enable novel interactions with mutant gyrases .

-

Oncology Therapeutics: Chloroquinolines’ historical success in cancer (e.g., chloroquine derivatives) supports further exploration. The fluorine atom could mitigate metabolic degradation, prolonging half-life in vivo .

Future Research Directions

-

Mechanistic Studies: Elucidate the exact molecular targets using techniques like X-ray crystallography and isothermal titration calorimetry.

-

SAR Optimization: Systematically vary substituents at positions 4, 6, and 8 to improve potency and reduce off-target effects.

-

In Vivo Pharmacokinetics: Assess oral bioavailability, tissue distribution, and metabolic stability in animal models.

-

Therapeutic Combinations: Explore synergies with existing antibiotics or chemotherapeutics to enhance efficacy and delay resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume